2-(6-(Cyclobutylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde
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Overview
Description
2-(6-(Cyclobutylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde is a complex organic compound that features a pyrrolidine ring and a pyridine ring, both of which are significant in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-(Cyclobutylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde typically involves multi-step organic reactions The pyrrolidine ring is then synthesized and attached to the pyridine ringSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(6-(Cyclobutylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The amino group on the pyridine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(6-(Cyclobutylamino)pyridin-3-yl)pyrrolidine-1-carboxylic acid.
Reduction: Formation of 2-(6-(Cyclobutylamino)pyridin-3-yl)pyrrolidine-1-methanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(6-(Cyclobutylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(6-(Cyclobutylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(6-Cyclobutylamino-pyridin-3-yl)-pyrrolidine-1-carboxylic acid benzyl ester
- 2-(6-Cyclobutylamino-pyridin-3-yl)-pyrrolidine-1-carboxylic acid
Uniqueness
2-(6-(Cyclobutylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds .
Properties
Molecular Formula |
C14H19N3O |
---|---|
Molecular Weight |
245.32 g/mol |
IUPAC Name |
2-[6-(cyclobutylamino)pyridin-3-yl]pyrrolidine-1-carbaldehyde |
InChI |
InChI=1S/C14H19N3O/c18-10-17-8-2-5-13(17)11-6-7-14(15-9-11)16-12-3-1-4-12/h6-7,9-10,12-13H,1-5,8H2,(H,15,16) |
InChI Key |
PHQCUSXHQXWHAB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)NC2=NC=C(C=C2)C3CCCN3C=O |
Origin of Product |
United States |
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